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Compound of Interest

Compound Name: 2,2'-Bipyridine-5,5'-dicarbonitrile

Cat. No.: B182107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2'-Bipyridine-5,5'-dicarbonitrile is a key organic ligand and building block in the synthesis

of advanced materials, including covalent organic frameworks (COFs), metal-organic

frameworks (MOFs), and supramolecular assemblies. Its rigid structure, coupled with the

electron-withdrawing nitrile groups, imparts unique electronic and coordination properties to the

resulting materials, making them suitable for applications in catalysis, gas storage, and

optoelectronics. This technical guide provides a comprehensive overview of the spectroscopic

characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile, offering detailed experimental protocols

and data interpretation to aid researchers in its identification and utilization.

Molecular Structure and Properties
2,2'-Bipyridine-5,5'-dicarbonitrile possesses a planar bipyridyl core with nitrile functionalities

at the 5 and 5' positions. This structure results in a molecule with a high degree of conjugation

and specific electronic characteristics.
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Property Value

Molecular Formula C₁₂H₆N₄

Molecular Weight 206.20 g/mol

CAS Number 1802-29-5

Appearance Beige solid

Melting Point >260 °C

Spectroscopic Data
A summary of the key spectroscopic data for 2,2'-Bipyridine-5,5'-dicarbonitrile is presented

below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity

2239 C≡N stretch Strong

1591
C=N/C=C stretch (pyridine

ring)
Medium

1535
C=N/C=C stretch (pyridine

ring)
Medium

1460 C-H bend (aromatic) Medium

1369 C-C stretch (inter-ring) Medium

1236 C-H in-plane bend Medium

Data sourced from The Royal Society of Chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.97 dd 2.0, 0.8 H-6,6'

8.64 dd 8.3, 0.8 H-3,3'

8.14 dd 8.3, 2.0 H-4,4'

Data sourced from The Royal Society of Chemistry.

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

157.0 C-2,2'

152.1 C-6,6'

140.5 C-4,4'

121.7 C-3,3'

116.5 C≡N

110.7 C-5,5'

Data sourced from The Royal Society of Chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental UV-Vis absorption maxima for 2,2'-Bipyridine-5,5'-dicarbonitrile are not

readily available in the searched literature. However, based on the spectrum of the parent 2,2'-

bipyridine, which exhibits strong absorptions around 233 nm and 280 nm due to π-π*

transitions, it is expected that the dicarbonitrile derivative will show a red-shift in its absorption

bands due to the extended conjugation and the electron-withdrawing nature of the nitrile

groups.

Mass Spectrometry
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While a detailed experimental mass spectrum with fragmentation analysis for 2,2'-Bipyridine-
5,5'-dicarbonitrile is not available in the provided search results, the molecular ion peak (M⁺)

is expected at an m/z of approximately 206.20, corresponding to its molecular weight.

Experimental Protocols
General Considerations

Reagent Purity: Ensure all solvents are of spectroscopic grade and dried appropriately.

Sample Preparation: Samples should be free of impurities and residual solvent to obtain

clean spectra.

FT-IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-

2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a

transparent or translucent disc.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to a wider range (e.g., 0-200 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an

absorbance in the range of 0.1-1.0.

Instrument Setup:

Fill a quartz cuvette with the pure solvent to be used as a blank.
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Place the blank cuvette in the spectrometer and record a baseline spectrum.

Data Acquisition:

Replace the blank cuvette with the cuvette containing the sample solution.

Scan the absorbance over the desired wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas or liquid chromatography.

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Detection: The detector records the abundance of each ion.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Experimental Workflow: Synthesis of Covalent
Triazine Frameworks (CTFs)
2,2'-Bipyridine-5,5'-dicarbonitrile is a common precursor for the synthesis of Covalent

Triazine Frameworks (CTFs) through ionothermal trimerization.
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CTF Synthesis
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TEM/SEM

Click to download full resolution via product page

Caption: Workflow for the synthesis of a Covalent Triazine Framework.

Conclusion
This technical guide provides a detailed spectroscopic profile of 2,2'-Bipyridine-5,5'-
dicarbonitrile, an important building block in materials science and drug development. The

presented data and experimental protocols are intended to serve as a valuable resource for

researchers working with this compound, facilitating its accurate identification and effective use

in various synthetic applications. The provided workflow for CTF synthesis highlights a key

application of this versatile molecule.

To cite this document: BenchChem. [Spectroscopic Characterization of 2,2'-Bipyridine-5,5'-
dicarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182107#spectroscopic-characterization-of-2-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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